Ralfinamide mesylate

Descripción

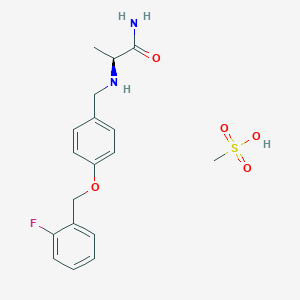

The exact mass of the compound (S)-2-((4-((2-Fluorobenzyl)oxy)benzyl)amino)propanamide methanesulfonate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name |

(2S)-2-[[4-[(2-fluorophenyl)methoxy]phenyl]methylamino]propanamide;methanesulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19FN2O2.CH4O3S/c1-12(17(19)21)20-10-13-6-8-15(9-7-13)22-11-14-4-2-3-5-16(14)18;1-5(2,3)4/h2-9,12,20H,10-11H2,1H3,(H2,19,21);1H3,(H,2,3,4)/t12-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHQVNINIGBRKGZ-YDALLXLXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)N)NCC1=CC=C(C=C1)OCC2=CC=CC=C2F.CS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)N)NCC1=CC=C(C=C1)OCC2=CC=CC=C2F.CS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23FN2O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80635374 | |

| Record name | Methanesulfonic acid--N~2~-({4-[(2-fluorophenyl)methoxy]phenyl}methyl)-L-alaninamide (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80635374 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

398.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

202825-45-4 | |

| Record name | Methanesulfonic acid--N~2~-({4-[(2-fluorophenyl)methoxy]phenyl}methyl)-L-alaninamide (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80635374 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 202825-45-4 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Ralfinamide Mesylate's Mechanism of Action on Sodium Channels: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Ralfinamide (B1678110) mesylate is a multimodal drug candidate with a significant mechanism of action centered on the blockade of voltage-gated sodium channels (VGSCs). This guide provides a detailed technical overview of its interaction with these channels, summarizing key quantitative data, outlining experimental methodologies, and visualizing the underlying processes. Ralfinamide exhibits a state- and use-dependent block of sodium channels, with a preferential affinity for the inactivated state. This property contributes to its potential as a therapeutic agent for conditions characterized by neuronal hyperexcitability, such as neuropathic pain. The drug demonstrates selectivity for tetrodotoxin-resistant (TTX-R) over tetrodotoxin-sensitive (TTX-S) sodium currents, and has been specifically shown to inhibit the Nav1.7 subtype, a key target in pain signaling pathways.

Core Mechanism of Action on Voltage-Gated Sodium Channels

Ralfinamide mesylate is an α-aminoamide derivative that functions as a voltage-gated sodium channel blocker.[1] Its primary mechanism involves the modulation of channel gating, leading to a reduction in the influx of sodium ions that is crucial for the initiation and propagation of action potentials in excitable cells like neurons.[2] This inhibitory action is not uniform across all channel states; instead, ralfinamide demonstrates a sophisticated state-dependent and use-dependent blockade.

State-Dependent Inhibition: Preferential Binding to the Inactivated State

Voltage-gated sodium channels cycle through three main conformational states: resting, open, and inactivated. Ralfinamide exhibits a significantly higher affinity for the inactivated state of the sodium channel compared to the resting state.[3] This preferential binding is a key feature of its mechanism. When a neuron is depolarized, sodium channels open and then rapidly enter a non-conducting inactivated state. Ralfinamide binds to and stabilizes this inactivated state, preventing the channel from returning to the resting state and becoming available for subsequent activation. This leads to a reduction in the number of available functional channels, thereby dampening neuronal excitability, particularly in neurons that are already depolarized or firing at high frequencies, as is often the case in pathological pain states.[1]

Use-Dependent and Frequency-Dependent Block

The preferential binding of ralfinamide to the inactivated state also underlies its use-dependent and frequency-dependent characteristics.[1] Use-dependence means that the blocking effect of the drug becomes more pronounced with repeated channel activation. During high-frequency firing of action potentials, a greater proportion of sodium channels will be in the open and inactivated states, providing more binding targets for ralfinamide.[1] This results in a cumulative block that is more potent in rapidly firing neurons. This frequency-dependent inhibition allows for a targeted modulation of hyperactive neural circuits while having a lesser effect on neurons firing at normal physiological frequencies.[1]

Modulation of Channel Gating Properties

Ralfinamide's interaction with sodium channels leads to specific alterations in their gating properties:

-

Hyperpolarizing Shift in Steady-State Inactivation: Ralfinamide causes a leftward or hyperpolarizing shift in the voltage-dependence of steady-state inactivation.[3] This means that a larger fraction of channels will be in the inactivated state at more negative membrane potentials, further reducing the availability of channels for activation.

-

Delayed Repriming from Inactivation: The drug also significantly delays the recovery of sodium channels from inactivation, a process known as repriming.[3] By slowing the transition from the inactivated to the resting state, ralfinamide prolongs the refractory period of the neuron, making it less likely to fire subsequent action potentials.

Quantitative Data: Inhibitory Potency and Effects

The inhibitory effects of ralfinamide on sodium channels have been quantified in several electrophysiological studies. The following tables summarize the key quantitative data available.

Table 1: IC50 Values for Ralfinamide on Sodium Channel Currents

| Channel/Current Type | Cell Type | IC50 (µM) | Condition | Reference |

| Tetrodotoxin-Resistant (TTX-R) | Rat Dorsal Root Ganglion (DRG) Neurons | 10 | Tonic block of half-maximal inactivated channels | [3] |

| Tetrodotoxin-Sensitive (TTX-S) | Rat Dorsal Root Ganglion (DRG) Neurons | 22 | Tonic block of half-maximal inactivated channels | [3] |

| Nav1.7 | HEK293 cells | 37.1 ± 2.9 | Measured at the second test pulse in a double-pulse protocol | [4] |

Table 2: Voltage-Dependent Inhibition of TTX-Resistant Sodium Currents by Ralfinamide (25 µM)

| Prepulse Potential (mV) | Duration of Prepulse | Inhibition of Peak Current (%) | Cell Type | Reference |

| -90 | 2 seconds | 7 | Rat DRG Neurons | [1] |

| -70 | 2 seconds | 21 | Rat DRG Neurons | [1] |

| -40 | 2 seconds | 58 | Rat DRG Neurons | [1] |

Table 3: Frequency-Dependent Inhibition of TTX-Resistant Sodium Currents by Ralfinamide

| Stimulation Frequency (Hz) | Number of Pulses | Inhibition of Peak Current at 40th Pulse (%) | Cell Type | Reference |

| 5 | 40 | 2 | Rat DRG Neurons | [1] |

| 14 | 40 | 17 | Rat DRG Neurons | [1] |

Experimental Protocols

The characterization of ralfinamide's effects on sodium channels has been primarily achieved through patch-clamp electrophysiology. Below are detailed methodologies for key experiments.

Whole-Cell Patch-Clamp Electrophysiology on Dorsal Root Ganglion (DRG) Neurons

This technique allows for the recording of ionic currents from the entire neuron, providing a comprehensive view of the drug's effect on the total population of sodium channels.

Cell Preparation:

-

Dorsal root ganglia are dissected from adult male Sprague-Dawley rats.[1]

-

The ganglia are minced and enzymatically digested, typically with a combination of trypsin and collagenase, to isolate individual neurons.[1]

-

The dissociated neurons are plated on collagen-coated petri dishes and maintained in a controlled incubator environment.[1]

Electrophysiological Recording:

-

Recording Setup: Recordings are performed using a patch-clamp amplifier (e.g., Axopatch 200A) and data acquisition software (e.g., pClamp).[1]

-

Pipettes: Borosilicate glass micropipettes are pulled to a resistance of 1.0–2.5 MΩ when filled with the internal solution.[1]

-

Solutions:

-

External Solution (for isolating Na+ currents): Contains (in mM): 50 N-methyl D-glucamine (NMDG), 18 TEA-Cl, 65 NaCl, 2 CaCl2, 2 MgCl2, 0.05 CdCl2, 0.05 LaCl3, 0.05 NiCl2, 0.05 4-AP, 0.005 nitrendipine, and 10 HEPES. Tetrodotoxin (TTX, 0.5 µM) is added to isolate TTX-resistant currents.[1]

-

Internal (Pipette) Solution: Specific composition can vary but generally contains ions that mimic the intracellular environment.

-

-

Voltage-Clamp Protocols:

-

Voltage-Dependent Inhibition: To assess the effect of the channel's resting state on drug binding, a prepulse protocol is used. From a holding potential, the membrane is stepped to various prepulse potentials (e.g., -90 mV, -70 mV, -40 mV) for a duration of 2 seconds, followed by a test pulse to elicit sodium currents (e.g., to -10 mV for 20 ms).[1]

-

Frequency-Dependent Inhibition: To evaluate use-dependence, a train of depolarizing pulses is applied. For example, 40 consecutive pulses of 5 ms (B15284909) duration to -10 mV from a holding potential of -90 mV are delivered at different frequencies (e.g., 5 Hz and 14 Hz).[1]

-

Heterologous Expression System for Specific Sodium Channel Subtypes (e.g., Nav1.7)

To study the effect of ralfinamide on a specific sodium channel subtype in isolation, a heterologous expression system is used.

Cell Culture and Transfection:

-

A cell line that does not endogenously express sodium channels, such as Human Embryonic Kidney (HEK293) cells, is used.[4]

-

These cells are stably transfected with the cDNA encoding the alpha subunit of the desired sodium channel subtype (e.g., human Nav1.7).[4]

Electrophysiological Recording:

-

Voltage-Clamp Protocol for IC50 Determination: A double-pulse protocol is typically employed. A conditioning pulse is used to bring the channels into a specific state (e.g., inactivated state) before a test pulse is applied to measure the current. The inhibition of the current at various drug concentrations is then used to calculate the IC50 value.[4]

Visualization of Mechanisms and Workflows

Signaling Pathways and Logical Relationships

// State transitions Resting -> Open [label="Depolarization", color="#4285F4"]; Open -> Inactivated [label="Inactivation", color="#4285F4"]; Inactivated -> Resting [label="Repolarization\n(Repriming)", color="#4285F4"];

// Ralfinamide interaction Ralfinamide -> Inactivated [label="Preferential Binding &\nStabilization", style=dashed, color="#EA4335", arrowhead=tee];

// Consequences Inactivated -> Reduced_Excitability [label="Increased proportion of\nnon-conducting channels", style=dotted, color="#5F6368"]; Reduced_Excitability -> Reduced_Firing; Reduced_Firing -> Analgesia [label="In neuropathic pain models", style=dotted, color="#5F6368"]; } diagram Caption: State-dependent binding of ralfinamide to the inactivated sodium channel.

Experimental Workflow for Voltage-Dependent Inhibition

// Workflow sequence Cell_Prep -> Patch_Clamp; Patch_Clamp -> Holding; Holding -> Prepulse; Prepulse -> Test_Pulse; Test_Pulse -> Record_Current; Record_Current -> Control; Control -> Apply_Ralfinamide; Apply_Ralfinamide -> Repeat_Protocol; Repeat_Protocol -> Compare_Currents; Compare_Currents -> Calculate_Inhibition; } diagram Caption: Workflow for determining voltage-dependent inhibition of sodium currents.

Multimodal Actions of Ralfinamide

While the primary focus of this guide is on sodium channels, it is important for researchers to be aware of ralfinamide's multimodal profile, as these other actions may contribute to its overall pharmacological effects.

-

N-type Calcium Channel Blockade: Ralfinamide has been reported to inhibit N-type voltage-gated calcium channels. These channels are involved in neurotransmitter release at presynaptic terminals, and their inhibition can further contribute to the suppression of pain signaling.

-

NMDA Receptor Antagonism: There is evidence to suggest that ralfinamide acts as a noncompetitive antagonist at the N-methyl-D-aspartate (NMDA) receptor.[4] Overactivation of NMDA receptors is implicated in central sensitization, a key component of chronic pain.

Unresolved Questions and Future Directions

Despite the existing data, several aspects of ralfinamide's interaction with sodium channels require further investigation:

-

Comprehensive Subtype Selectivity: A complete profile of IC50 values for ralfinamide across all major Nav subtypes (Nav1.1-Nav1.9) is not yet publicly available. Such data would be invaluable for predicting its therapeutic window and potential side-effect profile.

-

Precise Binding Site: The exact molecular determinants of ralfinamide's binding site on the sodium channel alpha subunit have not been definitively elucidated through mutagenesis or high-resolution structural studies. While it is thought to bind to a conserved site in the inner pore, similar to other local anesthetics, direct evidence is lacking.[1]

-

Detailed Kinetics: Quantitative data on the on- and off-rates of ralfinamide binding to the different channel states would provide a more refined understanding of its use-dependent properties.

-

Downstream Signaling: The specific intracellular signaling cascades that may be modulated as a consequence of ralfinamide-induced sodium channel blockade are not well understood.

References

- 1. Effects of ralfinamide, a Na+ channel blocker, on firing properties of nociceptive dorsal root ganglion neurons of adult rats - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. The anti-nociceptive agent ralfinamide inhibits tetrodotoxin-resistant and tetrodotoxin-sensitive Na+ currents in dorsal root ganglion neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Inhibition of Nav1.7 channel by a novel blocker QLS-81 for alleviation of neuropathic pain - PMC [pmc.ncbi.nlm.nih.gov]

The Multimodal Pharmacology of Ralfinamide Mesylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ralfinamide (B1678110) mesylate is a novel investigational drug candidate with a unique multimodal mechanism of action, positioning it as a potential therapeutic for neuropathic pain.[1] This technical guide provides an in-depth exploration of its complex pharmacology, detailing its interactions with multiple targets within the nervous system. The document summarizes key quantitative data, outlines detailed experimental protocols for assessing its activity, and provides visual representations of its mechanisms and relevant experimental workflows.

Introduction

Ralfinamide (development codes: NW-1029, FCE-26742A, PNU-0154339E) is an α-aminoamide derivative that has demonstrated analgesic properties in various preclinical models of pain.[2][3] Its therapeutic potential is attributed to its concurrent modulation of several key targets involved in the pathophysiology of pain, including voltage-gated sodium channels, N-type calcium channels, NMDA receptors, and monoamine oxidase B (MAO-B).[1] This multi-target engagement offers a promising strategy for managing complex pain states that are often refractory to single-mechanism agents.

Multimodal Mechanisms of Action

Ralfinamide's pharmacological profile is characterized by its activity at four primary targets:

-

Voltage-Gated Sodium Channel (VGSC) Blockade: Ralfinamide exhibits state-dependent blockade of voltage-gated sodium channels, with a notable preference for channels in the inactivated state.[2] This mechanism is crucial for dampening the ectopic firing of hyperexcitable neurons, a hallmark of neuropathic pain.[2][4]

-

N-Type Calcium Channel Blockade: By inhibiting N-type (CaV2.2) calcium channels, ralfinamide can modulate the release of neurotransmitters, such as glutamate (B1630785) and substance P, from presynaptic terminals in pain pathways.[1][5]

-

Non-Competitive NMDA Receptor Antagonism: Ralfinamide acts as a non-competitive antagonist at the N-methyl-D-aspartate (NMDA) receptor, which plays a critical role in central sensitization and the amplification of pain signals.[1][6]

-

Monoamine Oxidase B (MAO-B) Inhibition: Ralfinamide is also an inhibitor of MAO-B, an enzyme involved in the breakdown of dopamine.[1] While the direct analgesic implications of this activity are still being elucidated, modulation of monoaminergic systems is a known strategy in pain management.

Quantitative Pharmacological Data

The following tables summarize the available quantitative data for the interaction of ralfinamide mesylate with its primary molecular targets.

Table 1: Inhibition of Voltage-Gated Sodium Channels by Ralfinamide

| Target | IC50 (µM) | Experimental System | Reference |

| Nav1.7 | 37.1 ± 2.9 | Whole-cell patch-clamp on HEK293 cells | [7] |

| TTX-resistant Na+ currents | Not specified | Whole-cell patch-clamp on rat dorsal root ganglion (DRG) neurons | [2] |

Table 2: Inhibition of Other Key Targets by Ralfinamide

| Target | IC50/Ki Value | Experimental System | Reference |

| N-Type Calcium Channels | Not available | ||

| NMDA Receptors | Not available | ||

| MAO-B | Not available | Data on the related compound safinamide (B1662184) shows an IC50 of 79 nM on human brain MAO-B.[8] |

Experimental Protocols

This section details the methodologies used to characterize the multimodal pharmacology of ralfinamide.

Voltage-Gated Sodium Channel Blockade: Patch-Clamp Electrophysiology

Objective: To determine the inhibitory potency and state-dependent properties of ralfinamide on voltage-gated sodium channels.

Methodology:

-

Cell Preparation: Human embryonic kidney (HEK293) cells stably expressing the desired sodium channel subtype (e.g., Nav1.7) are cultured under standard conditions.[7] Alternatively, primary neurons, such as dorsal root ganglion (DRG) neurons, can be isolated from animal models.[2]

-

Electrophysiological Recording: Whole-cell patch-clamp recordings are performed using a patch-clamp amplifier and data acquisition system.[9][10][11]

-

Pipette Solution (Intracellular): Contains a physiological concentration of ions, such as CsF, NaCl, and HEPES, to maintain the cell's internal environment.

-

Bath Solution (Extracellular): Contains a physiological saline solution with the appropriate ions.

-

-

Voltage Protocols:

-

Tonic Block: To assess the inhibition of channels in the resting state, depolarizing voltage steps are applied at a low frequency (e.g., 0.1 Hz) from a hyperpolarized holding potential (e.g., -120 mV).

-

Frequency-Dependent Block: To evaluate use-dependent inhibition, a train of depolarizing pulses at higher frequencies (e.g., 5-20 Hz) is applied.[2]

-

Voltage-Dependent Block (Inactivated-State Block): To determine the affinity for the inactivated state, the holding potential is varied to alter the proportion of channels in the inactivated state before a test pulse is applied.[2]

-

-

Data Analysis: The peak sodium current amplitude is measured before and after the application of various concentrations of ralfinamide. The concentration-response curve is then fitted with a Hill equation to determine the IC50 value.[7]

Experimental workflow for patch-clamp analysis.

Monoamine Oxidase B (MAO-B) Inhibition Assay

Objective: To determine the inhibitory potency of ralfinamide against MAO-B.

Methodology:

-

Enzyme and Substrate Preparation:

-

MAO-B Source: Recombinant human MAO-B or mitochondrial fractions isolated from tissues (e.g., brain).[12][13]

-

Substrate: A specific substrate for MAO-B, such as benzylamine (B48309) or tyramine, is used.[14][15]

-

-

Assay Procedure:

-

Detection: The product of the enzymatic reaction is quantified. This can be done using several methods:

-

Data Analysis: The rate of product formation is calculated for each concentration of ralfinamide. The percentage of inhibition is plotted against the drug concentration, and the IC50 value is determined by fitting the data to a dose-response curve.[12]

Workflow for MAO-B inhibition assay.

NMDA Receptor Binding Assay

Objective: To determine the binding affinity (Ki) of ralfinamide for the NMDA receptor.

Methodology:

-

Membrane Preparation: Crude synaptic membranes are prepared from a specific brain region rich in NMDA receptors, such as the cortex or hippocampus, of a suitable animal model (e.g., rat).[16][17]

-

Radioligand Binding Assay:

-

A radiolabeled ligand that binds to a specific site on the NMDA receptor (e.g., [³H]MK-801 for the channel pore) is used.[18]

-

The brain membranes are incubated with the radioligand in the presence of varying concentrations of unlabeled ralfinamide.

-

The incubation is carried out to equilibrium.

-

-

Separation and Detection:

-

The bound and free radioligand are separated by rapid vacuum filtration through glass fiber filters.[17]

-

The radioactivity retained on the filters (representing the bound ligand) is measured using liquid scintillation counting.

-

-

Data Analysis: The specific binding of the radioligand is determined by subtracting the non-specific binding (measured in the presence of a saturating concentration of an unlabeled ligand) from the total binding. The IC50 value for ralfinamide is determined from the competition binding curve, and the Ki value is calculated using the Cheng-Prusoff equation.[18]

Workflow for NMDA receptor binding assay.

Signaling Pathways and Logical Relationships

The following diagrams illustrate the key signaling pathways and logical relationships modulated by ralfinamide.

Overview of Ralfinamide's multimodal targets.

Ralfinamide's role in mitigating neuropathic pain.

Conclusion

This compound presents a compelling profile as a multimodal analgesic agent. Its ability to concurrently target key pathways involved in the generation and maintenance of neuropathic pain underscores its potential as a valuable therapeutic option. This technical guide has provided a comprehensive overview of its pharmacology, offering a foundation for further research and development. The detailed experimental protocols and visual representations of its mechanisms of action are intended to facilitate a deeper understanding for professionals in the field. Further investigation is warranted to fully elucidate the clinical implications of its unique pharmacological signature.

References

- 1. Ralfinamide - Wikipedia [en.wikipedia.org]

- 2. Effects of ralfinamide, a Na+ channel blocker, on firing properties of nociceptive dorsal root ganglion neurons of adult rats - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Effects of ralfinamide in models of nerve injury and chemotherapy-induced neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Recent Developments Regarding Voltage-Gated Sodium Channel Blockers for the Treatment of Inherited and Acquired Neuropathic Pain Syndromes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. newron.com [newron.com]

- 6. NMDA receptor antagonist - Wikipedia [en.wikipedia.org]

- 7. Inhibition of Nav1.7 channel by a novel blocker QLS-81 for alleviation of neuropathic pain - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Different Generations of Type-B Monoamine Oxidase Inhibitors in Parkinson’s Disease: From Bench to Bedside - PMC [pmc.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. Patch clamp methods for studying calcium channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Patch Clamp Electrophysiology, Action Potential, Voltage Clamp [moleculardevices.com]

- 12. benchchem.com [benchchem.com]

- 13. assaygenie.com [assaygenie.com]

- 14. biopioneer.com.tw [biopioneer.com.tw]

- 15. Measurement of MAO Enzymatic Activity by Spectrophotometric Direct Assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Characterization of a Soluble Ligand Binding Domain of the NMDA Receptor Regulatory Subunit NR3A - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 18. Structure-activity analysis of binding kinetics for NMDA receptor competitive antagonists: the influence of conformational restriction - PubMed [pubmed.ncbi.nlm.nih.gov]

Ralfinamide Mesylate: A Technical Guide to its Function as an N-Type Calcium Channel Blocker

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ralfinamide (B1678110) mesylate is a multimodal drug candidate under investigation for the management of neuropathic pain.[1] Its analgesic properties are attributed to a complex pharmacological profile that includes the blockade of voltage-gated sodium channels (Nav1.7), non-competitive antagonism of NMDA receptors, and inhibition of monoamine oxidase B (MAO-B).[1] A key component of its mechanism of action is the blockade of N-type (Cav2.2) voltage-gated calcium channels, which play a crucial role in the transmission of nociceptive signals.[2][3][4] This technical guide provides an in-depth overview of ralfinamide mesylate's activity as an N-type calcium channel blocker, presenting available quantitative data, detailed experimental protocols for its characterization, and visualizations of the relevant signaling pathways.

Core Mechanism of Action: N-Type Calcium Channel Blockade

N-type calcium channels (Cav2.2) are predominantly located on the presynaptic terminals of neurons in the peripheral and central nervous system.[5] In the context of pain signaling, they are critical for the release of neurotransmitters such as glutamate (B1630785) and substance P from primary afferent fibers in the dorsal horn of the spinal cord.[6] By blocking these channels, ralfinamide is believed to inhibit the release of these excitatory neurotransmitters, thereby dampening the transmission of pain signals.[2]

Data Presentation

| Target Ion Channel | Parameter | Value | Reference |

| Voltage-gated sodium channel (Nav1.7) | IC50 | 37.1 ± 2.9 μM | [2] |

This table summarizes the available quantitative data for this compound's activity on a related voltage-gated ion channel.

Experimental Protocols

The following are detailed methodologies for key experiments that can be employed to characterize the activity of this compound as an N-type calcium channel blocker.

Electrophysiology: Whole-Cell Patch Clamp Assay

This protocol is designed to measure the direct effect of ralfinamide on N-type calcium channel currents in a controlled in vitro system.

Objective: To determine the IC50 of ralfinamide for the inhibition of Cav2.2 channels.

Cell Line: Human Embryonic Kidney (HEK293) cells stably expressing the human Cav2.2 channel subunits (α1B, β3, and α2δ1).

Solutions:

-

External Solution (in mM): 140 Choline-Cl, 10 BaCl2, 1 MgCl2, 10 HEPES, 10 Glucose. pH adjusted to 7.4 with CsOH.

-

Internal Solution (in mM): 120 Cs-methanesulfonate, 10 EGTA, 10 HEPES, 5 Mg-ATP, 0.3 Na-GTP. pH adjusted to 7.2 with CsOH.

Procedure:

-

Culture HEK293-Cav2.2 cells to 70-80% confluency.

-

Harvest cells and plate onto glass coverslips for recording.

-

Place a coverslip in the recording chamber on the stage of an inverted microscope and perfuse with the external solution.

-

Establish a whole-cell patch clamp configuration using borosilicate glass pipettes (2-4 MΩ resistance) filled with the internal solution.

-

Hold the cell membrane potential at -80 mV.

-

Elicit N-type calcium currents by applying a depolarizing voltage step to +10 mV for 50 ms.

-

Record baseline currents in the absence of the compound.

-

Perfuse the recording chamber with increasing concentrations of this compound (e.g., 0.1, 1, 10, 30, 100 μM) and record the resulting inhibition of the calcium current.

-

Wash out the compound to assess the reversibility of the block.

-

Analyze the data by fitting the concentration-response curve to the Hill equation to determine the IC50 value.

Neurotransmitter Release Assay

This assay measures the functional consequence of N-type calcium channel blockade by quantifying the inhibition of neurotransmitter release from neuronal preparations.

Objective: To assess the effect of ralfinamide on the depolarization-evoked release of substance P or glutamate from dorsal root ganglion (DRG) neurons.

Preparation: Primary culture of dorsal root ganglion (DRG) neurons from neonatal rats.

Procedure:

-

Culture DRG neurons for 5-7 days to allow for maturation.

-

Pre-incubate the neurons with this compound at various concentrations for 30 minutes.

-

Stimulate neurotransmitter release by depolarizing the neurons with a high concentration of potassium chloride (e.g., 50 mM KCl) for 5 minutes.

-

Collect the supernatant.

-

Quantify the concentration of substance P or glutamate in the supernatant using a commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kit.

-

Calculate the percentage of inhibition of neurotransmitter release at each concentration of ralfinamide compared to the vehicle control.

Visualizations

Signaling Pathway of Nociceptive Transmission and Ralfinamide's Point of Intervention

Caption: Ralfinamide blocks N-type calcium channels on presynaptic neurons, inhibiting pain signal transmission.

Experimental Workflow for Characterizing Ralfinamide's N-Type Calcium Channel Activity

Caption: Workflow for in vitro and cellular characterization of ralfinamide's effect on N-type calcium channels.

References

- 1. Ralfinamide - Wikipedia [en.wikipedia.org]

- 2. Inhibition of Nav1.7 channel by a novel blocker QLS-81 for alleviation of neuropathic pain - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ClinicalTrials.gov [clinicaltrials.gov]

- 4. newron.com [newron.com]

- 5. mdpi.com [mdpi.com]

- 6. Novel charged sodium and calcium channel inhibitor active against neurogenic inflammation | eLife [elifesciences.org]

Ralfinamide Mesylate: An In-depth Technical Examination of its NMDA Receptor Antagonist Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ralfinamide (B1678110) mesylate (formerly known as NW-1029, FCE-26742A, and PNU-0154339E) is a multimodal drug candidate under investigation for the treatment of neuropathic and other pain conditions.[1] Its complex pharmacological profile encompasses several mechanisms of action, including voltage-gated sodium channel blockade, N-type calcium channel blockade, monoamine oxidase B (MAO-B) inhibition, and non-competitive N-methyl-D-aspartate (NMDA) receptor antagonism.[1] This technical guide focuses on the NMDA receptor antagonist activity of ralfinamide mesylate, providing a comprehensive overview of the available data, relevant experimental methodologies, and a visualization of the associated signaling pathways. While quantitative data on its direct interaction with the NMDA receptor is not extensively detailed in the public domain, its modulatory effects on glutamate-related pathways are a key aspect of its preclinical profile.

Core Mechanism of Action: A Multi-Target Approach

Ralfinamide's therapeutic potential is believed to stem from its ability to concurrently modulate multiple pathways involved in pain signaling. The sensitization of central neurons through NMDA receptor modulation is a key component of this multifaceted mechanism.[2] This activity, in conjunction with its effects on sodium and calcium channels, allows ralfinamide to address both peripheral neuron hyperactivity and central sensitization.[2]

Signaling Pathway of NMDA Receptor Antagonism

The following diagram illustrates the general mechanism of non-competitive NMDA receptor antagonism and its downstream effects on neuronal excitability.

Quantitative Data on Pharmacological Activity

While specific binding affinity data for ralfinamide at the NMDA receptor (e.g., Kᵢ or IC₅₀ values from radioligand binding assays) are not prominently reported in the available scientific literature, data for its other primary targets have been characterized.

| Target | Parameter | Value | Species | Assay Type | Reference |

| NMDA Receptor | IC₅₀ / Kᵢ | Not explicitly reported in the searched literature | - | - | - |

| Nav1.7 Sodium Channel | IC₅₀ | 37.1 ± 2.9 μM | HEK293 Cells | Whole-cell Patch Clamp | [2] |

| TTX-resistant Na⁺ currents | % Inhibition | 7% (-90mV), 21% (-70mV), 58% (-40mV) | Rat DRG Neurons | Whole-cell Patch Clamp | [3] |

Experimental Protocols

Detailed experimental protocols for specifically assessing the NMDA receptor antagonist activity of ralfinamide are not publicly available. However, based on standard pharmacological practices, the following methodologies would be employed to characterize this aspect of its profile.

NMDA Receptor Binding Assay (General Protocol)

This type of assay would be used to determine the binding affinity of ralfinamide to the NMDA receptor.

Methodology:

-

Tissue Preparation: Cerebral cortices from a suitable animal model (e.g., rat) are homogenized in a buffered solution.

-

Incubation: The membrane homogenate is incubated with a specific NMDA receptor radioligand (e.g., [³H]MK-801 for the channel binding site) and varying concentrations of ralfinamide.

-

Separation: The reaction is terminated by rapid filtration through glass fiber filters, which traps the membrane-bound radioligand.

-

Quantification: The radioactivity retained on the filters is measured using liquid scintillation counting.

-

Data Analysis: The concentration of ralfinamide that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The inhibition constant (Kᵢ) can then be calculated using the Cheng-Prusoff equation.

Electrophysiological Assessment of NMDA-Evoked Currents (General Protocol)

Patch-clamp electrophysiology on cultured neurons or brain slices is the gold standard for assessing the functional effects of a compound on ion channels like the NMDA receptor.

Methodology:

-

Cell Preparation: Primary neuronal cultures or acute brain slices are prepared and maintained in an appropriate recording chamber.

-

Patch-Clamp Recording: A glass micropipette forms a high-resistance seal with the membrane of a single neuron, and the membrane patch is ruptured to allow for whole-cell recording.

-

Baseline Measurement: NMDA receptors are activated by the application of NMDA and a co-agonist (e.g., glycine), and the resulting inward current is recorded.

-

Drug Application: Ralfinamide is applied to the bath solution at various concentrations.

-

Post-Drug Measurement: NMDA-evoked currents are recorded again in the presence of ralfinamide.

-

Data Analysis: The percentage of inhibition of the NMDA-evoked current by ralfinamide is calculated to determine the IC₅₀.

In Vitro Neuroprotection Assay against NMDA-Induced Excitotoxicity (General Protocol)

This assay evaluates the ability of a compound to protect neurons from cell death induced by excessive NMDA receptor activation.

Methodology:

-

Cell Culture: Primary cortical or hippocampal neurons are cultured in multi-well plates.

-

Pre-treatment: Cells are pre-incubated with various concentrations of ralfinamide for a specified duration.

-

Induction of Excitotoxicity: A high, excitotoxic concentration of NMDA is added to the culture medium.

-

Incubation: The cells are incubated for a period sufficient to induce cell death in the control (NMDA-only) group (typically 24 hours).

-

Viability Assessment: Cell viability is measured using standard assays such as the MTT assay (which measures metabolic activity) or the LDH assay (which measures membrane integrity).

-

Data Analysis: The concentration of ralfinamide that provides 50% of the maximum neuroprotective effect (EC₅₀) is calculated.

Conclusion

References

- 1. Newron Pharmaceuticals: Preclinical Results Of Ralfinamide In A Model Of Central Pain To Be Presented At The European Federation Of IASP Chapters (EFIC) 6th International Congress - BioSpace [biospace.com]

- 2. Inhibition of Nav1.7 channel by a novel blocker QLS-81 for alleviation of neuropathic pain - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Effects of ralfinamide, a Na+ channel blocker, on firing properties of nociceptive dorsal root ganglion neurons of adult rats - PMC [pmc.ncbi.nlm.nih.gov]

Chemical synthesis and purification of ralfinamide mesylate

An In-depth Technical Guide to the Chemical Synthesis and Purification of Ralfinamide (B1678110) Mesylate

Introduction

Ralfinamide, chemically known as (S)-2-[[4-(2-fluorobenzyloxy)phenyl]methylamino]propanamide, is a multimodal compound investigated for its potential therapeutic effects in neuropathic pain and other neurological conditions. Its mechanism of action is believed to involve the blockade of voltage-gated sodium channels and modulation of calcium channels. The mesylate salt of ralfinamide is the commonly used form in pharmaceutical development due to its favorable physicochemical properties. This guide provides a detailed overview of the chemical synthesis and purification of ralfinamide mesylate, intended for researchers, scientists, and drug development professionals.

Synthetic Pathway Overview

The synthesis of this compound is typically achieved through a multi-step process. A common and efficient method involves the reductive amination of a key aldehyde intermediate with (S)-alaninamide, followed by salt formation. This approach is favored for its high yields and stereochemical control.

A crucial intermediate in this synthesis is 4-(2-fluorobenzyloxy)benzaldehyde (B1298908). The preparation of this aldehyde is a key preliminary step. One synthetic route to this intermediate involves the Williamson ether synthesis, reacting 4-hydroxybenzaldehyde (B117250) with 2-fluorobenzyl chloride in the presence of a base.

The core of the ralfinamide synthesis involves the reaction of this aldehyde with the chiral amine, (S)-alaninamide. This is followed by a reduction step to form the secondary amine, which is the ralfinamide free base. The final step is the formation of the mesylate salt by treating the free base with methanesulfonic acid.

Experimental Protocols

Synthesis of 4-(2-fluorobenzyloxy)benzaldehyde (Intermediate)

This protocol describes the synthesis of the key aldehyde intermediate.

-

Materials: 4-hydroxybenzaldehyde, 2-fluorobenzyl chloride, potassium carbonate (K₂CO₃), acetone (B3395972), water.

-

Procedure:

-

A mixture of 4-hydroxybenzaldehyde (1.0 eq), 2-fluorobenzyl chloride (1.1 eq), and potassium carbonate (1.5 eq) in acetone is stirred at reflux for 24 hours.

-

After cooling to room temperature, the reaction mixture is filtered to remove inorganic salts.

-

The filtrate is concentrated under reduced pressure.

-

The resulting residue is partitioned between water and a suitable organic solvent (e.g., ethyl acetate).

-

The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo to yield the crude product.

-

The crude 4-(2-fluorobenzyloxy)benzaldehyde can be purified by recrystallization or column chromatography.

-

Synthesis of Ralfinamide Free Base via Reductive Amination

This protocol details the formation of the ralfinamide free base from the aldehyde intermediate.

-

Materials: 4-(2-fluorobenzyloxy)benzaldehyde, (S)-alaninamide hydrochloride, sodium triacetoxyborohydride (B8407120) (STAB), dichloromethane (B109758) (DCM), triethylamine (B128534) (TEA).

-

Procedure:

-

To a stirred solution of 4-(2-fluorobenzyloxy)benzaldehyde (1.0 eq) in dichloromethane, (S)-alaninamide hydrochloride (1.2 eq) and triethylamine (1.3 eq) are added.

-

The mixture is stirred at room temperature for 1-2 hours to form the imine intermediate.

-

Sodium triacetoxyborohydride (1.5 eq) is added portion-wise to the reaction mixture.

-

The reaction is stirred at room temperature for 12-18 hours, and its progress is monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Upon completion, the reaction is quenched by the addition of a saturated aqueous solution of sodium bicarbonate.

-

The organic layer is separated, and the aqueous layer is extracted with dichloromethane.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to give the crude ralfinamide free base.

-

Purification of Ralfinamide Free Base

The crude ralfinamide free base is purified to remove unreacted starting materials and by-products.

-

Method: Column chromatography on silica (B1680970) gel is a common method for purification.

-

Eluent System: A gradient of methanol (B129727) in dichloromethane (e.g., 0-5% methanol) can be used to elute the product.

-

Procedure:

-

The crude product is dissolved in a minimal amount of the mobile phase and loaded onto a silica gel column.

-

The column is eluted with the chosen solvent system.

-

Fractions are collected and analyzed by TLC or HPLC.

-

Fractions containing the pure product are combined and concentrated to yield purified ralfinamide free base.

-

Synthesis of this compound

This final step involves the formation of the mesylate salt.

-

Materials: Purified ralfinamide free base, methanesulfonic acid, isopropanol (B130326) (IPA), diethyl ether.

-

Procedure:

-

The purified ralfinamide free base is dissolved in isopropanol at an elevated temperature (e.g., 40-50 °C).

-

A solution of methanesulfonic acid (1.0 eq) in isopropanol is added dropwise to the stirred solution of the free base.

-

The mixture is stirred at this temperature for a short period and then allowed to cool to room temperature, during which the product precipitates.

-

The precipitation can be further induced by the addition of an anti-solvent like diethyl ether.

-

The resulting solid is collected by filtration, washed with a cold solvent mixture (e.g., IPA/diethyl ether), and dried under vacuum to afford this compound as a white crystalline solid.

-

Quantitative Data

The following table summarizes typical quantitative data for the synthesis and purification of this compound.

| Parameter | Value | Method |

| Synthesis Yield | ||

| Overall Yield | 60-70% | - |

| Purity | ||

| This compound | >99.5% | HPLC |

| Chiral Purity | >99.8% ee | Chiral HPLC |

| Analytical Data | ||

| Melting Point | 238-242 °C | DSC |

| ¹H NMR | Conforms to structure | NMR |

| Mass Spectrometry (ESI-MS) | m/z = 317.1 [M+H]⁺ (for free base) | MS |

Visualizations

Synthetic Workflow for this compound

Caption: Synthetic pathway for this compound.

Purification and Analysis Workflow

Caption: Purification and quality control workflow.

Simplified Mechanism of Action Pathway

Caption: Simplified signaling pathway for ralfinamide.

Conclusion

The synthesis and purification of this compound can be accomplished through a robust and scalable synthetic route. The described methods, including the key reductive amination step and subsequent purification and salt formation, provide a reliable means to obtain high-purity material suitable for pharmaceutical research and development. Careful control of reaction conditions and rigorous purification are essential to ensure the final product meets the required quality standards for both chemical and chiral purity. The provided protocols and data serve as a comprehensive guide for professionals in the field.

Ralfinamide Mesylate: A Technical Guide to Solubility in DMSO and Aqueous Solutions

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility characteristics of ralfinamide (B1678110) mesylate in dimethyl sulfoxide (B87167) (DMSO) and various aqueous solutions. This document is intended to serve as a critical resource for researchers, scientists, and professionals engaged in drug development, offering precise data, detailed experimental methodologies, and a visualization of its primary mechanism of action.

Core Data Presentation: Solubility Profile

The solubility of ralfinamide mesylate is a critical parameter for its use in in-vitro and in-vivo studies. The following tables summarize the available quantitative data for its solubility in both DMSO and aqueous solutions.

Table 1: Solubility of this compound in DMSO

| Concentration (Molar) | Concentration (Mass/Volume) | Source |

| 100 mM | ~39.85 mg/mL* | [1] |

| Not Reported | 2 mg/mL | [2] |

*Calculated based on a molecular weight of 398.45 g/mol .

Note: A notable discrepancy exists in the reported solubility of this compound in DMSO. While one source indicates a high solubility of 100 mM, another reports a significantly lower value of 2 mg/mL. Researchers should empirically determine the solubility for their specific application and lot of this compound.

Table 2: Aqueous Solubility of this compound

| Solvent | Concentration (Molar) | Concentration (Mass/Volume) | Source |

| Water | 25 mM | ~9.96 mg/mL* | [1] |

| Water | Not Reported | >15 mg/mL | [2][3] |

*Calculated based on a molecular weight of 398.45 g/mol .

The aqueous solubility of this compound is consistently reported to be in the millimolar range, indicating good solubility in water.

Experimental Protocols

The following section details a standardized experimental protocol for determining the thermodynamic equilibrium solubility of a compound like this compound, based on the widely accepted shake-flask method. This method is considered the gold standard for solubility determination.

Protocol: Equilibrium Solubility Determination via Shake-Flask Method

1. Objective: To determine the thermodynamic equilibrium solubility of this compound in a specified solvent (e.g., DMSO, water, or a buffered aqueous solution) at a constant temperature.

2. Materials:

-

This compound (solid powder)

-

Solvent of interest (e.g., DMSO, deionized water, phosphate-buffered saline pH 7.4)

-

Glass vials with screw caps

-

Calibrated analytical balance

-

Orbital shaker or rotator with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PVDF)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector, or a UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

3. Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound powder to a series of glass vials. The excess solid is crucial to ensure that a saturated solution is achieved.

-

Accurately dispense a known volume of the desired solvent into each vial.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in an orbital shaker or rotator set to a constant temperature (e.g., 25°C or 37°C).

-

Agitate the samples at a constant speed for a predetermined period (typically 24 to 72 hours) to allow the system to reach equilibrium. The time required for equilibration should be determined empirically by sampling at various time points until the concentration of the dissolved compound remains constant.

-

-

Sample Processing:

-

After equilibration, allow the vials to stand undisturbed to let the excess solid settle.

-

To separate the undissolved solid, centrifuge the vials at a high speed (e.g., 10,000 x g) for a specified duration (e.g., 15 minutes).

-

Carefully withdraw an aliquot of the clear supernatant using a pipette.

-

Filter the supernatant through a syringe filter to remove any remaining particulate matter. This step is critical to avoid artificially inflated solubility measurements.

-

-

Quantification:

-

Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

-

Analyze both the standard solutions and the filtered sample solutions using a validated analytical method, such as HPLC or UV-Vis spectrophotometry.

-

Construct a calibration curve from the analytical response of the standard solutions.

-

Determine the concentration of this compound in the sample solutions by interpolating their analytical response on the calibration curve.

-

4. Data Analysis: The determined concentration represents the equilibrium solubility of this compound in the tested solvent under the specified conditions. The experiment should be performed in triplicate to ensure the reliability of the results, and the data should be reported as the mean ± standard deviation.

Mechanism of Action: Visualization

Ralfinamide is a state-dependent blocker of voltage-gated sodium channels, with a notable preference for tetrodotoxin-resistant (TTX-r) channels, which are prominently expressed in nociceptive neurons. This mechanism is central to its analgesic properties.

Caption: this compound's mechanism of action on voltage-gated sodium channels.

The diagram above illustrates the state-dependent blockade of voltage-gated sodium channels by ralfinamide. During the transmission of a pain signal, these channels cycle through resting, open, and inactive states. Ralfinamide preferentially binds to the inactivated state of the channel, stabilizing it and thereby preventing its return to the resting state. This action reduces the number of available channels that can be activated by a subsequent stimulus, leading to a decrease in the frequency of action potential firing and, consequently, an analgesic effect.

References

Physicochemical properties of ralfinamide mesylate powder

An In-depth Technical Guide on the Physicochemical Properties of Ralfinamide (B1678110) Mesylate Powder

Introduction

Ralfinamide mesylate is an investigational multimodal drug molecule, chemically identified as (2S)-2-[[[4-[(2-Fluorophenyl)methoxy]phenyl]methyl]amino]-propanamide methanesulfonate. Developed for its potential therapeutic effects in neuropathic pain and other pain conditions, it functions primarily as a potent sodium (Na+) channel blocker.[1][2] Its mechanism also involves the modulation of N-type calcium channels.[3] Ralfinamide exhibits a preferential interaction with inactivated sodium channels and shows a twofold selectivity for tetrodotoxin-resistant (TTX-r) currents over tetrodotoxin-sensitive (TTX-s) currents, which is a key factor in its analgesic properties.[4][5] This document provides a comprehensive overview of the core physicochemical properties of this compound powder for researchers, scientists, and professionals in drug development.

Core Physicochemical Properties

The fundamental physicochemical characteristics of this compound powder are summarized below. These properties are critical for its formulation, delivery, and overall therapeutic efficacy.

General and Physical Properties

| Property | Value | Citation |

| Chemical Name | (2S)-2-[[[4-[(2-Fluorophenyl)methoxy]phenyl]methyl]amino]-propanamide methanesulfonate | |

| CAS Number | 202825-45-4 | [1][3][4] |

| Molecular Formula | C₁₇H₁₉FN₂O₂ · CH₃SO₃H | [4] |

| Molecular Weight | 398.45 g/mol | [3][4] |

| Appearance | White to beige powder | |

| Melting Point | 210 °C | [6] |

| Optical Activity | [α]/D = 10° to 15° (c=1 in acetic acid) |

Solubility Profile

| Solvent | Solubility | Citation |

| Water | >15 mg/mL | |

| Water | Soluble to 25 mM | [4] |

| DMSO | Soluble to 100 mM | [4] |

| DMSO | 2 mg/mL (clear solution) |

Purity and Stability

| Property | Value | Citation |

| Purity (Assay) | ≥98% (by HPLC) | |

| Purity | ≥99% | [4] |

| Storage Temperature | 2-8°C | |

| Storage Temperature | +4°C | [4] |

Mechanism of Action and Signaling Pathway

Ralfinamide exerts its analgesic effects primarily by blocking voltage-gated sodium channels, which are crucial for the initiation and propagation of action potentials in neurons.[5][7] Hyperexcitability of these neurons is a key feature of neuropathic pain.[8] Ralfinamide shows a higher potency for channels in an inactivated state and preferentially targets TTX-resistant Na+ currents, which are prominently expressed in nociceptive (pain-sensing) neurons.[5][8] Additionally, it acts as an N-type calcium channel blocker, further modulating neuronal excitability and neurotransmitter release.[3]

Experimental Protocols

The determination of the physicochemical properties of this compound powder relies on standardized analytical methodologies common in the pharmaceutical industry.

Purity Determination via High-Performance Liquid Chromatography (HPLC)

The purity of this compound is typically assayed using HPLC.

-

Principle: This technique separates components of a mixture based on their differential partitioning between a stationary phase (e.g., C18 column) and a mobile phase.

-

Methodology:

-

Standard Preparation: A reference standard of this compound is accurately weighed and dissolved in a suitable diluent (e.g., acetonitrile/water mixture) to a known concentration.

-

Sample Preparation: A sample of the this compound powder is prepared in the same manner as the standard.

-

Chromatography: The standard and sample solutions are injected into the HPLC system. A gradient or isocratic mobile phase is pumped through the column to elute the compound.

-

Detection: A UV detector is used to monitor the column effluent at a specific wavelength.

-

Quantification: The purity is calculated by comparing the peak area of the ralfinamide in the sample chromatogram to the total area of all peaks, or by comparing it against the reference standard peak area.

-

Polymorphism and Crystallinity Analysis

Polymorphism refers to the ability of a solid material to exist in multiple crystalline forms. Different polymorphs can have distinct physicochemical properties, including solubility and stability. A patent for a related compound, safinamide (B1662184) mesylate, describes different crystalline modifications, suggesting that this compound may also exhibit polymorphism.[6]

-

Principle: X-Ray Powder Diffraction (XRPD) is the primary technique for identifying and characterizing crystalline forms. Each polymorph produces a unique diffraction pattern.

-

Methodology:

-

Sample Preparation: A small amount of the this compound powder is gently packed into a sample holder.

-

Data Acquisition: The sample is irradiated with a monochromatic X-ray beam, and the detector scans a range of 2θ angles to measure the intensity of the diffracted X-rays.

-

Pattern Analysis: The resulting XRPD pattern (a plot of intensity vs. 2θ angle) serves as a fingerprint for the crystalline form. The presence of sharp peaks indicates crystalline material, while a broad halo suggests amorphous content.

-

Polymorph Identification: The obtained pattern is compared with reference patterns of known polymorphs to identify the form present in the sample.

-

Solubility Determination

Solubility is a critical parameter that influences a drug's dissolution rate and bioavailability.

-

Principle: The equilibrium solubility is determined by adding an excess amount of the powder to a specific solvent and measuring the concentration of the dissolved compound after equilibrium is reached.

-

Methodology:

-

Sample Preparation: An excess amount of this compound powder is added to a vial containing a known volume of the solvent (e.g., water, DMSO).

-

Equilibration: The vial is sealed and agitated (e.g., using a shaker or rotator) at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Separation: The resulting suspension is filtered (e.g., using a 0.45 µm filter) or centrifuged to separate the undissolved solid.

-

Quantification: The concentration of ralfinamide in the clear supernatant/filtrate is determined using a suitable analytical method, such as HPLC or UV-Vis spectroscopy. The result is reported in units like mg/mL or mM.[4]

-

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Effects of ralfinamide in models of nerve injury and chemotherapy-induced neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. scbt.com [scbt.com]

- 4. rndsystems.com [rndsystems.com]

- 5. The anti-nociceptive agent ralfinamide inhibits tetrodotoxin-resistant and tetrodotoxin-sensitive Na+ currents in dorsal root ganglion neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. WO2011047767A1 - Novel polymorphic forms of (s)-2-[-4-(3-fluoro-benzyloxy)-benzylamino]-propionamide mesylate salt and processes of manufacturing thereof - Google Patents [patents.google.com]

- 7. Inhibition of Nav1.7 channel by a novel blocker QLS-81 for alleviation of neuropathic pain - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Effects of ralfinamide, a Na+ channel blocker, on firing properties of nociceptive dorsal root ganglion neurons of adult rats - PMC [pmc.ncbi.nlm.nih.gov]

Ralfinamide Mesylate: A Technical Guide for Drug Development Professionals

For researchers, scientists, and drug development professionals, this document provides an in-depth technical overview of ralfinamide (B1678110) mesylate, including its molecular characteristics, mechanism of action, and a summary of key experimental data.

Core Molecular and Physicochemical Properties

Ralfinamide mesylate is an investigational drug candidate with potential applications in the management of neuropathic pain.[1] It is the methanesulfonate (B1217627) salt of ralfinamide.

Molecular Structure and Formula

The chemical identity of this compound is well-defined.

-

IUPAC Name: (2S)-2-[[4-[(2-fluorophenyl)methoxy]phenyl]methylamino]propanamide;methanesulfonic acid[2]

-

CAS Number: 202525-45-4[3]

-

Molecular Formula: C₁₇H₁₉FN₂O₂ · CH₄O₃S[4]

-

Synonyms: FCE-26742A mesylate, (2S)-2-[[[4-[(2-Fluorophenyl)methoxy]phenyl]methyl]amino]-propanamide methanesulfonate[4]

The structure of the active moiety, ralfinamide, features a chiral center, with the (S)-enantiomer being the active form.

Physicochemical Data

The following table summarizes the key physicochemical properties of this compound.

| Property | Value | References |

| Molecular Weight | 398.45 g/mol | [3][4] |

| Appearance | White to beige powder | [4][5] |

| Solubility | Soluble in water (>15 mg/mL) and DMSO (to 100 mM) | [4][6] |

| Purity | ≥98% (HPLC) | [4] |

| Optical Activity | [α]/D 10 to 15° (c=1 in acetic acid) | [4] |

| Storage Temperature | 2-8°C | [4] |

Mechanism of Action

Ralfinamide exhibits a multimodal mechanism of action, targeting several key pathways involved in nociceptive signaling.[7] This complex pharmacology suggests a broad potential for analgesia in various pain states.

The primary mechanism is the blockade of voltage-gated sodium channels, with a degree of selectivity for tetrodotoxin-resistant (TTX-r) currents, which are prominently expressed in nociceptive neurons.[6][8] The inhibition is voltage-dependent, indicating a higher affinity for inactivated channels, a characteristic that may favor the modulation of hyperexcitable neurons in chronic pain states.[4][9]

Beyond sodium channel modulation, ralfinamide also acts as an N-type calcium channel blocker and a noncompetitive NMDA receptor antagonist.[7]

Experimental Protocols

Preclinical Evaluation in a Neuropathic Pain Model

The analgesic effects of ralfinamide have been assessed in established animal models of neuropathic pain.

-

Model: Spared nerve injury (SNI) or chemotherapy-induced neuropathic pain in rodents.[1]

-

Objective: To determine the efficacy of ralfinamide in alleviating mechanical allodynia.

-

Methodology:

-

Induction of neuropathic pain via SNI surgery or administration of chemotherapeutic agents like oxaliplatin (B1677828) or paclitaxel.[1]

-

Post-injury, mechanical sensitivity is assessed using von Frey filaments to determine the paw withdrawal threshold.

-

Animals are orally administered ralfinamide at varying doses.[1]

-

Paw withdrawal thresholds are measured at multiple time points post-administration to evaluate the degree and duration of the anti-allodynic effect.

-

A control group receiving a vehicle and a positive control group (e.g., gabapentin) are included for comparison.[1]

-

Phase IIb/III Clinical Trial in Neuropathic Low Back Pain (SERENA Study)

A key clinical investigation of ralfinamide was the SERENA study, a multicenter, randomized, double-blind, placebo-controlled trial.[10][11]

-

Objective: To assess the efficacy, safety, and tolerability of two fixed doses of ralfinamide in patients with chronic neuropathic low back pain.[10]

-

Patient Population: Adult patients (18-85 years) with chronic (at least 6 months) neuropathic low back pain of at least moderate severity, often due to nerve compression.[10]

-

Methodology:

-

Screening Phase (7 days): Patients are assessed against inclusion and exclusion criteria.

-

Randomization: Eligible patients are randomized in a 1:1:1 ratio to one of three treatment arms.

-

Treatment Phase (12 weeks):

-

Group 1: Ralfinamide 160 mg/day (administered as 80 mg twice daily).

-

Group 2: Ralfinamide 320 mg/day (administered as 160 mg twice daily).

-

Group 3: Placebo (twice daily).

-

-

Primary Efficacy Endpoint: Change from baseline in the 11-point Likert pain intensity scale.[11]

-

Secondary Endpoints: Visual Analog Scale (VAS) for pain, Patient Global Impression of Change (PGIC), and Clinician Global Impression (CGI).[11]

-

Safety Assessments: Monitoring of adverse events, vital signs, ECGs, and laboratory parameters throughout the study.

-

Post-treatment Follow-up (1 week): Final safety and efficacy assessments.

-

Summary of Clinical Efficacy Data

The following table summarizes key findings from a Phase II study of ralfinamide in patients with various peripheral neuropathic pain conditions.[12]

| Parameter | Ralfinamide Group | Placebo Group | p-value |

| Number of Patients | 177 | 95 | N/A |

| Change in VAS | -5.2 (95% CI: -11.0, 0.5) | - | 0.075 |

| Change in Likert Scale | -0.68 (95% CI: -1.18, -0.17) | - | 0.008 |

| 50% Responders (VAS) | 11% higher rate | - | 0.048 |

| 50% Responders (Likert) | 11.8% higher rate | - | 0.027 |

VAS: Visual Analog Scale; CI: Confidence Interval.

In this study, ralfinamide demonstrated a statistically significant and clinically relevant reduction in pain as measured by the Likert scale and responder rates.[12] However, the subsequent larger SERENA trial in a more specific population with neuropathic low back pain did not show a significant difference between ralfinamide and placebo for the primary endpoint.[11]

Synthesis Overview

The synthesis of ralfinamide can be achieved through the reductive amination of (S)-alaninamide with 4-(2-fluorobenzyloxy)benzaldehyde. This process involves the formation of a Schiff base intermediate, which is subsequently reduced via catalytic hydrogenation to yield the final product. The resulting ralfinamide base is then treated with methanesulfonic acid to form the crystalline mesylate salt, which can be purified through recrystallization.

Conclusion

This compound is a multimodal analgesic agent with a well-characterized molecular structure and a mechanism of action centered on the blockade of key ion channels involved in pain signaling. While it has shown efficacy in preclinical models and some clinical studies of neuropathic pain, further investigation is required to delineate its therapeutic potential in specific pain indications. The data and protocols summarized herein provide a comprehensive foundation for professionals engaged in the research and development of novel pain therapies.

References

- 1. Effects of ralfinamide in models of nerve injury and chemotherapy-induced neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound | CAS 202825-45-4 | LGC Standards [lgcstandards.com]

- 3. scbt.com [scbt.com]

- 4. This compound ≥98% (HPLC) | 202825-45-4 [sigmaaldrich.com]

- 5. This compound - Safety Data Sheet [chemicalbook.com]

- 6. rndsystems.com [rndsystems.com]

- 7. Newron Pharmaceuticals: Preclinical Results Of Ralfinamide In A Model Of Central Pain To Be Presented At The European Federation Of IASP Chapters (EFIC) 6th International Congress - BioSpace [biospace.com]

- 8. Effects of ralfinamide, a Na+ channel blocker, on firing properties of nociceptive dorsal root ganglion neurons of adult rats - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. hra.nhs.uk [hra.nhs.uk]

- 11. fiercebiotech.com [fiercebiotech.com]

- 12. newron.com [newron.com]

In Vitro Characterization of Ralfinamide Mesylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ralfinamide (B1678110) mesylate is an investigational drug candidate with potential applications in the management of neuropathic pain.[1] Its mechanism of action is multifactorial, targeting several key pathways involved in the transmission of pain signals. This technical guide provides an in-depth overview of the in vitro characterization of ralfinamide mesylate, focusing on its molecular targets, pharmacological activity, and the experimental methodologies used for its evaluation.

Pharmacological Profile: Quantitative Analysis

The primary mechanism of action of ralfinamide is the blockade of voltage-gated sodium channels, with a preference for the inactivated state of the channel.[2] This state-dependent inhibition is a key feature, suggesting that ralfinamide may preferentially target neurons that are pathologically hyperexcitable, a hallmark of neuropathic pain.

Table 1: In Vitro Inhibition of Voltage-Gated Sodium Channels by Ralfinamide

| Target | Cell Type | Assay Type | Key Parameters | Value (µM) | Reference |

| Nav1.7 | HEK293 cells | Whole-cell patch clamp | IC50 | 37.1 ± 2.9 | [3] |

| TTX-resistant Na+ currents | Rat Dorsal Root Ganglion (DRG) neurons | Whole-cell patch clamp | IC50 (tonic block of half-maximal inactivated currents) | 10 | [2] |

| TTX-sensitive Na+ currents | Rat Dorsal Root Ganglion (DRG) neurons | Whole-cell patch clamp | IC50 (tonic block of half-maximal inactivated currents) | 22 | [2] |

Secondary Pharmacological Activities

Beyond its effects on sodium channels, ralfinamide is reported to modulate other key targets involved in nociceptive signaling, including N-type calcium channels and NMDA receptors.[3] However, detailed quantitative in vitro data, such as IC50 or Ki values for these interactions, are not extensively available in the public domain. The analgesic efficacy of ralfinamide is likely a composite of its actions on these multiple targets.

The structurally related α-aminoamide, safinamide, is a known reversible inhibitor of monoamine oxidase B (MAO-B).[4] While this suggests a potential for ralfinamide to also interact with MAO-B, specific in vitro inhibitory data for ralfinamide against this enzyme are not clearly established in the reviewed literature.

Experimental Protocols

Voltage-Clamp Electrophysiology for Sodium Channel Characterization

This protocol describes the whole-cell patch-clamp technique used to characterize the inhibitory effects of ralfinamide on voltage-gated sodium currents in dorsal root ganglion (DRG) neurons.

1.1. Cell Preparation:

-

Isolate DRG neurons from adult rats.

-

Dissociate the ganglia using enzymatic digestion (e.g., collagenase and trypsin) followed by mechanical trituration.

-

Plate the dissociated neurons on coated coverslips and culture for 24-48 hours.

1.2. Electrophysiological Recording:

-

Mount the coverslip with adherent neurons onto the recording chamber of an inverted microscope.

-

Continuously perfuse the chamber with an external solution containing (in mM): NaCl, Choline-Cl, KCl, CaCl2, MgCl2, HEPES, and glucose, pH adjusted to 7.4.

-

Use borosilicate glass pipettes with a resistance of 2-5 MΩ when filled with an internal solution containing (in mM): CsF, CsCl, NaCl, HEPES, EGTA, and ATP, pH adjusted to 7.2.

-

Establish a whole-cell recording configuration.

-

Hold the cell membrane potential at a hyperpolarized level (e.g., -90 mV) to ensure the availability of sodium channels for activation.

-

Apply depolarizing voltage steps to elicit sodium currents. To assess state-dependent inhibition, use pre-pulses to different potentials to control the population of channels in the resting, open, and inactivated states.

-

To measure frequency-dependent block, apply a train of depolarizing pulses at different frequencies.

1.3. Data Analysis:

-

Measure the peak amplitude of the sodium currents in the absence and presence of varying concentrations of ralfinamide.

-

Construct concentration-response curves and fit the data with a Hill equation to determine the IC50 value.

-

Analyze the shift in the steady-state inactivation curve to quantify the voltage-dependence of the block.

Radioligand Binding Assay for Receptor Affinity

This protocol provides a general framework for determining the binding affinity of ralfinamide to its target receptors (e.g., NMDA receptors) using a competitive radioligand binding assay.

2.1. Membrane Preparation:

-

Homogenize the tissue or cells expressing the target receptor in a cold buffer.

-

Centrifuge the homogenate to pellet the membranes.

-

Wash the membrane pellet and resuspend it in an appropriate assay buffer.

-

Determine the protein concentration of the membrane preparation.

2.2. Binding Assay:

-

In a multi-well plate, add the membrane preparation, a fixed concentration of a suitable radioligand (e.g., [3H]-MK-801 for NMDA receptors), and varying concentrations of unlabeled ralfinamide.

-

For determining non-specific binding, use a high concentration of a known ligand for the target receptor.

-

Incubate the plate to allow the binding to reach equilibrium.

-

Terminate the binding reaction by rapid filtration through a glass fiber filter, which traps the membranes.

-

Wash the filters with ice-cold buffer to remove unbound radioligand.

2.3. Data Analysis:

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

Subtract the non-specific binding from the total binding to obtain specific binding.

-

Plot the percentage of specific binding against the concentration of ralfinamide.

-

Fit the data to a one-site competition model to determine the IC50 value.

-

Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation.

Monoamine Oxidase (MAO) Inhibition Assay

This protocol outlines a general method for assessing the inhibitory activity of ralfinamide on MAO-A and MAO-B.

3.1. Enzyme and Substrate Preparation:

-

Use a source of human recombinant MAO-A and MAO-B.

-

Prepare a stock solution of a suitable substrate (e.g., kynuramine (B1673886) for MAO-A, benzylamine (B48309) for MAO-B).

3.2. Inhibition Assay:

-

In a microplate, pre-incubate the MAO enzyme with varying concentrations of ralfinamide.

-

Initiate the enzymatic reaction by adding the substrate.

-

Monitor the production of the product over time using a spectrophotometer or fluorometer. The product of kynuramine oxidation can be detected by fluorescence, while the oxidation of benzylamine can be monitored by the increase in absorbance due to the formation of benzaldehyde.

3.3. Data Analysis:

-

Calculate the initial reaction rates for each concentration of ralfinamide.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Determine the IC50 value by fitting the data to a suitable dose-response model.

Signaling Pathways and Mechanism of Action

Conclusion

The in vitro characterization of this compound reveals a multi-target pharmacological profile centered on the state-dependent blockade of voltage-gated sodium channels. This primary mechanism is complemented by the modulation of N-type calcium channels and NMDA receptors, which likely contribute to its overall analgesic effect. The experimental protocols detailed in this guide provide a robust framework for the continued investigation of ralfinamide and other novel analgesics. Further research to quantify the in vitro potency of ralfinamide at its secondary targets will provide a more complete understanding of its mechanism of action and therapeutic potential.

References

- 1. Effects of ralfinamide in models of nerve injury and chemotherapy-induced neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Effects of ralfinamide, a Na+ channel blocker, on firing properties of nociceptive dorsal root ganglion neurons of adult rats - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Inhibition of Nav1.7 channel by a novel blocker QLS-81 for alleviation of neuropathic pain - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Different Generations of Type-B Monoamine Oxidase Inhibitors in Parkinson’s Disease: From Bench to Bedside - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for In Vivo Rodent Studies with Ralfinamide Mesylate

For Researchers, Scientists, and Drug Development Professionals

Introduction